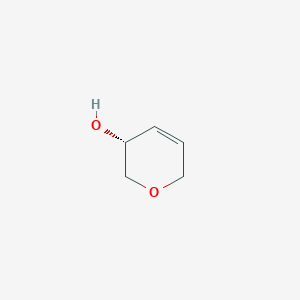
(R)-3,6-Dihydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3,6-Dihydro-2H-pyran-3-ol is an organic compound with a unique structure that features a six-membered ring containing an oxygen atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-Dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound. For example, the reduction of a suitable pyranone derivative using a chiral catalyst can yield (3R)-3,6-Dihydro-2H-pyran-3-ol with high enantiomeric purity . Another method involves the use of borane or borane complexes to achieve selective reduction under low-temperature conditions .
Industrial Production Methods
Industrial production of (3R)-3,6-Dihydro-2H-pyran-3-ol typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for precise control over reaction parameters and can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(3R)-3,6-Dihydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (3R)-3,6-Dihydro-2H-pyran-3-ol can yield pyranone derivatives, while reduction can produce various alcohols.
科学的研究の応用
(3R)-3,6-Dihydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
作用機序
The mechanism by which (3R)-3,6-Dihydro-2H-pyran-3-ol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic reactions that involve the hydroxyl group. The molecular targets and pathways involved can vary widely, but typically include interactions with active sites of enzymes or receptors .
類似化合物との比較
Similar Compounds
Similar compounds to (3R)-3,6-Dihydro-2H-pyran-3-ol include other pyran derivatives and cyclic alcohols. Examples include:
Tetrahydropyran: A fully saturated analog without the hydroxyl group.
Pyranone: An oxidized form with a ketone or aldehyde group.
Hexahydro-2H-pyran-3-ol: A fully saturated analog with a hydroxyl group.
Uniqueness
What sets (3R)-3,6-Dihydro-2H-pyran-3-ol apart is its specific stereochemistry and the presence of both a hydroxyl group and an oxygen-containing ring. This unique combination of features makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications .
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
(3R)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2/t5-/m1/s1 |
InChIキー |
IHVWAXHWELFEAT-RXMQYKEDSA-N |
異性体SMILES |
C1C=C[C@H](CO1)O |
正規SMILES |
C1C=CC(CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



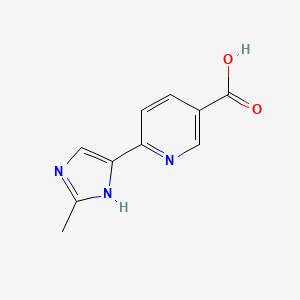

![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)
![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
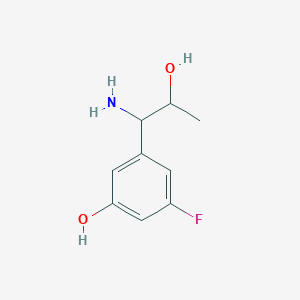
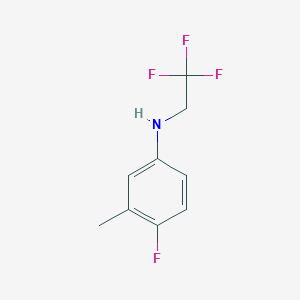
![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
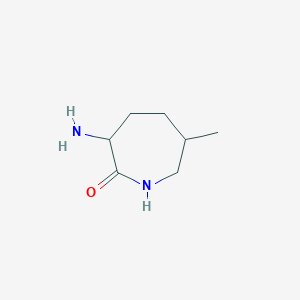
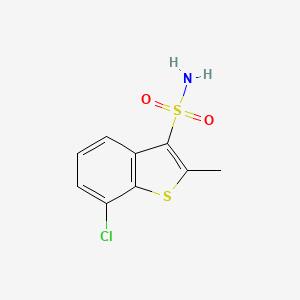

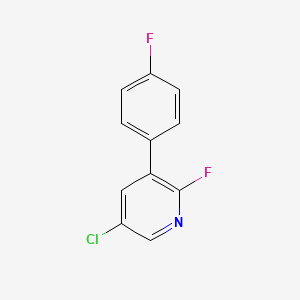
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)

